N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of significant interest in synthetic organic chemistry .
Preparation Methods
The synthesis of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on these stereoselective processes to ensure the desired enantiomeric purity .
Chemical Reactions Analysis
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide can be compared to other tropane alkaloids, such as tropine and tropanol . While these compounds share a similar bicyclic structure, N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific functional groups and substitution patterns .
Properties
CAS No. |
920016-89-3 |
---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H24N2O/c24-21(23-14-20-18-10-11-19(20)13-22-12-18)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18-20,22H,10-14H2,(H,23,24) |
InChI Key |
WGESTVCTOKBBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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